N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a chlorophenyl group, a benzodiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenoxyacetamide Moiety: The final step involves the reaction of the intermediate product with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-(1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazole
- 2-Phenoxyacetamide
- N-(2-Chlorophenyl)-2-phenoxyacetamide
Uniqueness
N-(1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide is unique due to the combination of its benzodiazole ring, chlorophenyl group, and phenoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H22ClN3O2 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-[1-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C24H22ClN3O2/c1-17(26-23(29)16-30-19-10-3-2-4-11-19)24-27-21-13-7-8-14-22(21)28(24)15-18-9-5-6-12-20(18)25/h2-14,17H,15-16H2,1H3,(H,26,29) |
InChI Key |
BZVAAUQALCZYEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.